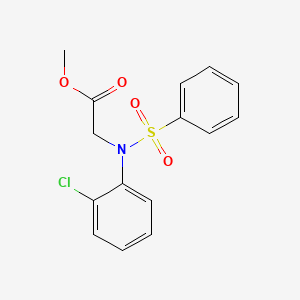

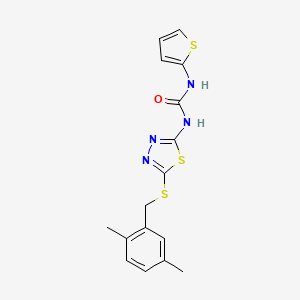

![molecular formula C29H28N2O5 B2599936 7-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one CAS No. 905015-20-5](/img/structure/B2599936.png)

7-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several structural components that are common in many bioactive molecules. The benzo[d][1,3]dioxol-5-ylmethyl group is a common motif in many natural products and pharmaceuticals, including the anti-cancer drug etoposide . The piperazine ring is a common feature in many drugs and is known to influence the pharmacokinetic properties of these compounds .

Molecular Structure Analysis

The compound has a complex structure with several functional groups. The presence of the piperazine ring and the benzo[d][1,3]dioxol-5-ylmethyl group could potentially influence the compound’s reactivity and interactions with biological targets .Scientific Research Applications

Antimicrobial Applications

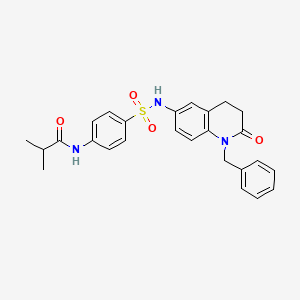

Mandala et al. (2013) synthesized a series of novel compounds related to "7-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one" and evaluated their antimicrobial activity. These compounds exhibited significant antibacterial and antifungal activity, comparable to standard drugs. Docking studies with the crystal structure of oxidoreductase protein organisms suggested a good correlation with experimental inhibitory potency (Devender Mandala et al., 2013).

Antioxidant and Anticancer Activities

Patel et al. (2016) focused on synthesizing chrysin-piperazine conjugates, demonstrating remarkable antioxidant power in scavenging free radicals. Some analogs showed promising anticancer activity against cervical and ovarian cancer cell lines without exhibiting cytotoxic nature towards human bone marrow-derived mesenchymal stem cells (Rahul V. Patel et al., 2016).

Enzyme Inhibition

The study by Hvenegaard et al. (2012) investigated the oxidative metabolism of Lu AA21004, a novel antidepressant, highlighting the involvement of various cytochrome P450 enzymes. This research underscores the importance of understanding enzyme interactions in drug metabolism, potentially guiding the design of compounds with improved pharmacokinetic properties (Mette G. Hvenegaard et al., 2012).

Synthesis and Bioactivity

Patel et al. (2019) elaborated on the synthesis of chrysin-based sulfonylpiperazines and investigated their antioxidant and anticancer efficacies. The study concluded that structural design and proper substitution are crucial for delivering anticipated biological effects, with certain compounds exhibiting superior antioxidant and anticancer activities (Rahul V. Patel et al., 2019).

Future Directions

Properties

IUPAC Name |

7-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethoxy]-3-phenylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2O5/c32-29-24-8-7-23(17-27(24)34-19-25(29)22-4-2-1-3-5-22)33-15-14-30-10-12-31(13-11-30)18-21-6-9-26-28(16-21)36-20-35-26/h1-9,16-17,19H,10-15,18,20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAJZINEUKPXEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4)CC5=CC6=C(C=C5)OCO6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole](/img/structure/B2599854.png)

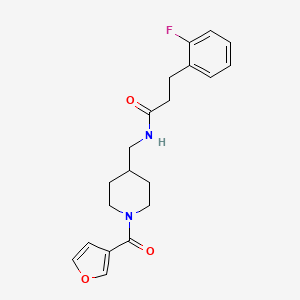

![2-oxo-N-(oxolan-2-ylmethyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2599857.png)

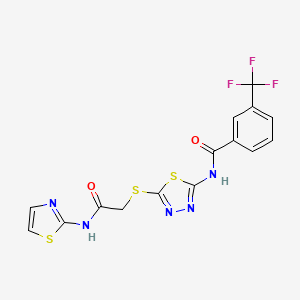

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2599860.png)

![N-(2,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B2599871.png)

![2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide](/img/structure/B2599876.png)